molecular formula C18H18ClNO5S B12780195 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate CAS No. 83427-59-2

5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate

Cat. No.: B12780195
CAS No.: 83427-59-2
M. Wt: 395.9 g/mol
InChI Key: CMSKLIXIUTXEJH-WLHGVMLRSA-N
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Description

5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate typically involves multi-step organic reactions. The starting materials often include p-chlorobenzyl chloride and thieno[3,2-c]pyridin-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form.

Chemical Reactions Analysis

Types of Reactions

5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine

In medicine, thienopyridine derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as clopidogrel and ticlopidine, which are known for their antiplatelet activities.

Uniqueness

What sets 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate apart is its unique chemical structure, which may confer distinct biological activities and potential therapeutic applications compared to other thienopyridine derivatives.

Properties

CAS No.

83427-59-2

Molecular Formula

C18H18ClNO5S

Molecular Weight

395.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-[(4-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C14H14ClNOS.C4H4O4/c15-12-3-1-10(2-4-12)8-16-6-5-13-11(9-16)7-14(17)18-13;5-3(6)1-2-4(7)8/h1-4,7,13H,5-6,8-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CMSKLIXIUTXEJH-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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